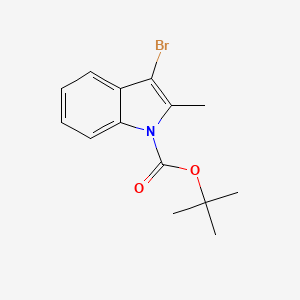

tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate

Descripción general

Descripción

Tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

1-Boc-3-Bromo-2-methylindole, also known as tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate or 3-BROMO-2-METHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . The primary targets of indole derivatives are often cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cell biology .

Biochemical Pathways

Indole derivatives, including 1-Boc-3-Bromo-2-methylindole, can affect various biochemical pathways. For instance, they are often involved in the synthesis of complex heterocyclic structures via cycloaddition reactions . These reactions are atom-economical and considered green reactions .

Result of Action

Indole derivatives are known for their biologically vital properties and their application in the treatment of various disorders .

Action Environment

The action, efficacy, and stability of 1-Boc-3-Bromo-2-methylindole can be influenced by various environmental factors. These factors can include the chemical environment within the body, such as pH and temperature, as well as external factors like storage conditions .

Análisis Bioquímico

Biochemical Properties

tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions . The compound’s bromine and tert-butyl groups contribute to its binding affinity and specificity towards certain biomolecules, making it a valuable tool for studying enzyme kinetics and protein interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it has been found to impact metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The compound’s structure allows it to interact with nucleic acids, influencing gene expression by binding to DNA or RNA sequences. These interactions result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites and alter the flow of metabolic intermediates, thereby affecting overall cellular metabolism. The compound’s interactions with key metabolic enzymes highlight its potential as a modulator of metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution pattern is crucial for understanding its site-specific effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps elucidate its mechanism of action and potential effects on cellular processes.

Actividad Biológica

tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antibacterial, and anti-inflammatory activities, as well as its structure-activity relationships (SAR) and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 310.19 g/mol |

| CAS Number | 96551-21-2 |

| Boiling Point | Not Available |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit promising antitumor properties. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines.

For instance, a related indole derivative demonstrated IC50 values of around 0.87 µM against A375 malignant melanoma cells and 0.55 µM against HCT-116 colon carcinoma cells, suggesting that modifications in the indole structure can enhance anticancer activity .

Antibacterial Activity

Indole derivatives are also known for their antibacterial properties. A study highlighted that certain brominated indoles possess significant activity against Gram-positive bacteria, with some exhibiting minimum inhibitory concentrations (MIC) in low micromolar ranges . The presence of the bromine atom in the structure is thought to contribute to this enhanced activity.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been explored through their interaction with various inflammatory pathways. Compounds similar to this compound have been reported to act as inhibitors of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Key Structural Features Influencing Activity:

- Bromine Substitution: The presence of bromine at the 3-position enhances the compound's ability to interact with biological targets.

- Indole Ring System: The indole moiety is crucial for binding interactions with receptors and enzymes.

- tert-butyl Group: This group may influence solubility and permeability, impacting bioavailability.

Case Study: Antitumor Efficacy

A recent study investigated the effects of various indole derivatives on tumor cell lines. This compound was included in a panel of compounds tested for cytotoxicity against P388 murine leukemia cells. The compound showed notable cytotoxic effects with an IC50 value indicative of moderate potency compared to other tested analogs .

Research Findings on Mechanisms

Mechanistic studies suggest that the antitumor activity may be mediated through apoptosis induction and cell cycle arrest. Compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death in cancer cells .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of tert-butyl 3-bromo-2-methyl-1H-indole-1-carboxylate typically involves the bromination of indole derivatives followed by esterification processes. The compound can serve as an intermediate in the synthesis of more complex indole-based compounds, which are known for their biological activity.

Drug Development

Indole derivatives, including this compound, are prominent in medicinal chemistry due to their diverse pharmacological properties. They have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and neuroprotective agents.

Case Study:

A study demonstrated that derivatives of indole exhibit significant anti-tumor activity by inhibiting specific pathways involved in cancer cell proliferation. The bromine substitution in this compound enhances its interaction with biological targets, making it a suitable candidate for further drug development .

In synthetic chemistry, this compound acts as a versatile building block for constructing complex molecular architectures through various coupling reactions.

Example Reaction:

The compound can participate in Suzuki coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The presence of the bromine atom allows for efficient cross-coupling with boronic acids under mild conditions .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 3 serves as a primary site for nucleophilic substitution and cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Reacts with aryl/heteroaryl boronic esters under Pd(PPh₃)₄ catalysis in dioxane/K₂CO₃ at 100°C to form biaryl derivatives. This method retains the tert-butyl ester and methyl groups .

Example: -

Buchwald-Hartwig Amination :

Bromine displacement with amines (e.g., aniline derivatives) using Pd catalysts (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 80–100°C.

Steric Effects:

The methyl group at position 2 hinders substitution at adjacent positions, directing reactivity to the brominated C3 site .

Functional Group Transformations

The tert-butyl ester undergoes controlled hydrolysis or transesterification.

Hydrolysis:

-

Acidic Conditions :

Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the ester to yield 3-bromo-2-methyl-1H-indole-carboxylic acid . -

Basic Conditions :

NaOH in THF/water hydrolyzes the ester to the carboxylate salt, which can be acidified to the free acid .

Lithiation and Electrophilic Trapping

The bromine atom facilitates directed ortho-lithiation under cryogenic conditions.

Protocol:

-

Lithiation : Treatment with n-BuLi (−78°C, THF) generates a lithio-intermediate at C4 .

-

Electrophilic Quenching : Reacts with aldehydes, ketones, or electrophiles (e.g., CO₂) to install substituents.

Example:

Mechanistic Insights

-

Cross-Couplings : Oxidative addition of Pd⁰ into the C–Br bond initiates catalytic cycles, followed by transmetallation (Suzuki) or amine coordination (Buchwald-Hartwig) .

-

Lithiation : The bromine atom directs n-BuLi to deprotonate C4 via coordination to lithium, enabling regioselective functionalization .

This compound’s reactivity profile highlights its utility in synthesizing complex indole scaffolds for pharmaceutical and materials science applications. Strategic modifications at C3 and C4, combined with ester versatility, enable tailored synthetic routes.

Propiedades

IUPAC Name |

tert-butyl 3-bromo-2-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-9-12(15)10-7-5-6-8-11(10)16(9)13(17)18-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAYZSFSPSZYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654342 | |

| Record name | tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775305-12-9 | |

| Record name | tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.